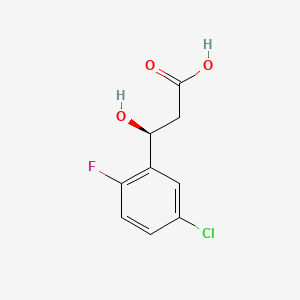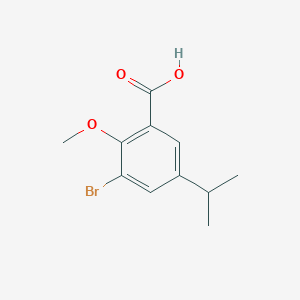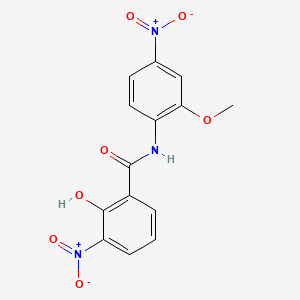
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with difluoro and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a suitable amine and a dihaloalkane under basic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via a fluorination reaction. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde and a suitable reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in the study of biochemical pathways and mechanisms, particularly those involving piperidine derivatives.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5R)-4,4-Difluoro-5-(methyl)piperidin-3-OL: Similar structure but with a methyl group instead of a hydroxymethyl group.
(3R,5R)-4,4-Difluoro-5-(ethyl)piperidin-3-OL: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3R,5R)-4,4-Difluoro-5-(propyl)piperidin-3-OL: Similar structure but with a propyl group instead of a hydroxymethyl group.
Uniqueness
(3R,5R)-4,4-Difluoro-5-(hydroxymethyl)piperidin-3-OL is unique due to the presence of both difluoro and hydroxymethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H11F2NO2 |
|---|---|
Poids moléculaire |
167.15 g/mol |
Nom IUPAC |
(3R,5R)-4,4-difluoro-5-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H11F2NO2/c7-6(8)4(3-10)1-9-2-5(6)11/h4-5,9-11H,1-3H2/t4-,5-/m1/s1 |
Clé InChI |
WROUOWDCVJHVLR-RFZPGFLSSA-N |
SMILES isomérique |
C1[C@@H](C([C@@H](CN1)O)(F)F)CO |
SMILES canonique |
C1C(C(C(CN1)O)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine](/img/structure/B14020846.png)





![Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B14020870.png)





